![molecular formula C17H13FN2O2 B15289658 5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile CAS No. 304854-07-7](/img/structure/B15289658.png)
5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile is a complex organic compound that features a benzo[d][1,3]oxazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile typically involves multiple steps. One common method includes the formation of the benzo[d][1,3]oxazine ring through a cyclization reaction. This is followed by the introduction of the fluorobenzonitrile moiety via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazine ring or the nitrile group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorobenzonitrile moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various substituents at the fluorobenzonitrile moiety.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the fluorobenzonitrile moiety is particularly interesting for its ability to interact with biological targets.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. The structural features of the compound make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of 5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The fluorobenzonitrile moiety can form strong interactions with enzymes and receptors, leading to the modulation of biological pathways. The oxazine ring system may also contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-1H-pyrrole-2-carbonitrile
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzonitrile
- [(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid
Uniqueness
Compared to similar compounds, 5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile stands out due to the presence of both the oxazine ring and the fluorobenzonitrile moiety. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
304854-07-7 |
|---|---|
Fórmula molecular |
C17H13FN2O2 |
Peso molecular |
296.29 g/mol |
Nombre IUPAC |
5-(4,4-dimethyl-2-oxo-1H-3,1-benzoxazin-6-yl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C17H13FN2O2/c1-17(2)13-8-11(4-6-15(13)20-16(21)22-17)10-3-5-14(18)12(7-10)9-19/h3-8H,1-2H3,(H,20,21) |
Clave InChI |
QYXWQJJMCRIUKE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)C#N)NC(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


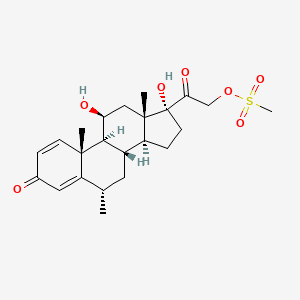
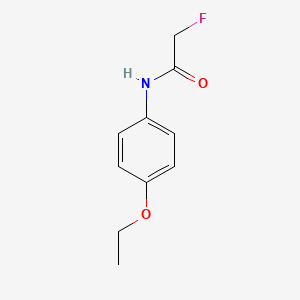
![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)
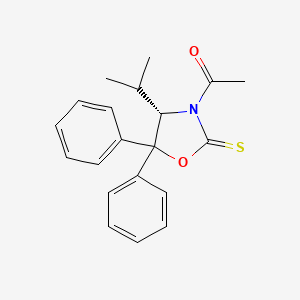
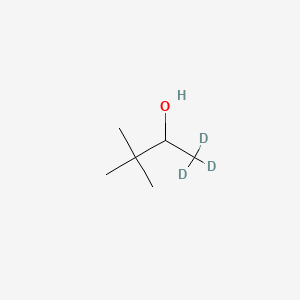
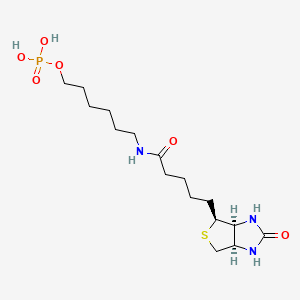
![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)

![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)

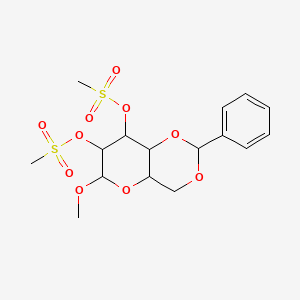
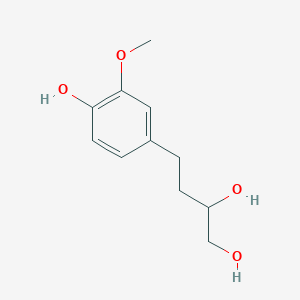
![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid](/img/structure/B15289662.png)
